molecular formula C29H30Cl2FN3O B15184907 1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-fluorophenyl)methyl)-, monohydrochloride CAS No. 110406-51-4

1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-fluorophenyl)methyl)-, monohydrochloride

Cat. No.: B15184907
CAS No.: 110406-51-4
M. Wt: 526.5 g/mol
InChI Key: KJERGQXAISEICM-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-fluorophenyl)methyl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-fluorophenyl)methyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated compounds, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-fluorophenyl)methyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Halogenated groups in the compound can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-fluorophenyl)methyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Other compounds in the phthalazinone class share structural similarities and may exhibit comparable biological activities.

    Chlorophenyl and Fluorophenyl Compounds: Compounds containing chlorophenyl and fluorophenyl groups are often studied for their pharmacological properties.

Uniqueness

1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-fluorophenyl)methyl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and potential therapeutic applications compared to other similar compounds.

Properties

CAS No.

110406-51-4

Molecular Formula

C29H30Cl2FN3O

Molecular Weight

526.5 g/mol

IUPAC Name

2-[1-[2-(4-chlorophenyl)ethyl]azepan-4-yl]-4-[(4-fluorophenyl)methyl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C29H29ClFN3O.ClH/c30-23-11-7-21(8-12-23)15-18-33-17-3-4-25(16-19-33)34-29(35)27-6-2-1-5-26(27)28(32-34)20-22-9-13-24(31)14-10-22;/h1-2,5-14,25H,3-4,15-20H2;1H

InChI Key

KJERGQXAISEICM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)CCC2=CC=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl

Origin of Product

United States

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